molecular formula C21H28O5 B1264931 Antibiotic F01-1358B

Antibiotic F01-1358B

Cat. No.: B1264931
M. Wt: 360.4 g/mol
InChI Key: HRYHMFTVUSXJPA-FMIVXFBMSA-N
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Description

Antibiotic F01-1358B is a xanthone acid derivative isolated from the fungus Penicillium brevicompactum Dierckx, alongside its analog F01-1358A and mycophenolic acid (MPA) . Structurally, it is defined as 6-[(2E)-3,7-dimethyl-8-oxa-2-nonen-1-yl]-7-hydroxy-5-methoxy-4-methyl-1(3H)-isobenzofurazanone, with a molecular formula of C₂₁H₂₈O₅ and a molecular weight of 360.45 g/mol . Its characterization includes UV absorption peaks at 250 and 304 nm, HRFABMS data (m/z 361.2007, δ 0.8 mmu error), and unambiguous NMR assignments (¹H, ¹³C, COSY, HMQC, HMBC) .

F01-1358B exhibits inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in purine biosynthesis. IMPDH is a validated target for immunosuppressive, antiviral, and anticancer therapies, positioning F01-1358B as a compound of therapeutic interest .

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

6-[(E)-3,7-dimethyl-8-oxonon-2-enyl]-7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C21H28O5/c1-12(7-6-8-13(2)15(4)22)9-10-16-19(23)18-17(11-26-21(18)24)14(3)20(16)25-5/h9,13,23H,6-8,10-11H2,1-5H3/b12-9+

InChI Key

HRYHMFTVUSXJPA-FMIVXFBMSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCCC(C)C(=O)C)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCCC(C)C(=O)C)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCCC(C)C(=O)C)O

Synonyms

F01 1358B
F01-1358B

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibiotic F01-1358B typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as substituted phenols and aldehydes.

    Introduction of the Side Chain: The side chain containing the (E)-3,7-dimethyl-8-oxonon-2-enyl group can be introduced through a series of reactions, including aldol condensation and subsequent reduction.

    Functional Group Modifications: The hydroxy, methoxy, and methyl groups are introduced through selective functional group transformations, such as methylation and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Antibiotic F01-1358B can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the side chain can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s unique structure may offer therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of Antibiotic F01-1358B involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity and affect metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and potential cell damage.

Comparison with Similar Compounds

Structural and Molecular Comparisons

F01-1358B belongs to the xanthone acid family, sharing structural and functional similarities with F01-1358A and mycophenolic acid (MPA). Key differences are highlighted below:

Parameter F01-1358B F01-1358A Mycophenolic Acid (MPA)
Molecular Formula C₂₁H₂₈O₅ C₂₁H₂₈O₅ C₁₇H₂₀O₆
Molecular Weight 360.45 g/mol 360.45 g/mol 320.34 g/mol
Core Structure Isobenzofurazanone ring Isobenzofuranyl-octenoic acid Dihydrofuran-fused aromatic system
Key Functional Groups 7-hydroxy, 5-methoxy, 4-methyl 4-hydroxy, 6-methoxy, 7-methyl 4-hydroxy, 6-methoxy, 7-methyl
Biosynthetic Source Penicillium brevicompactum Penicillium brevicompactum Penicillium brevicompactum
IMPDH Inhibition Preliminary activity reported Preliminary activity reported Clinically used (IC₅₀ ~10–100 nM)
Structural Insights:
  • F01-1358B contains a unique isobenzofurazanone ring, distinguishing it from F01-1358A’s isobenzofuranyl-octenoic acid backbone and MPA’s dihydrofuran core .
  • The E-configuration of the double bond in F01-1358B’s side chain (2E-nonenyl) contrasts with F01-1358A’s 6E-octenoic acid chain, suggesting divergent binding interactions .

Functional and Pharmacological Comparisons

  • In contrast, MPA is a well-characterized IMPDH inhibitor with nanomolar potency, widely used in immunosuppression (e.g., preventing organ transplant rejection) .
  • Therapeutic Potential: MPA’s clinical success underscores the relevance of xanthone derivatives in targeting IMPDH. F01-1358B’s structural novelty may offer improved selectivity or reduced off-target effects, though further pharmacokinetic and toxicity studies are needed .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Antibiotic F01-1358B, and how are they determined experimentally?

  • Methodological Answer : Physicochemical properties such as molecular weight (360.45 g/mol) and formula (C21H28O5) are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Stability under storage conditions (e.g., -20°C for powder, -80°C in solvent) should be validated via accelerated stability testing, including thermal and hydrolytic stress analyses. These parameters are critical for ensuring compound integrity during experimental workflows .

Q. What in vitro assays are recommended for initial assessment of this compound's antimicrobial activity?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays using broth microdilution or agar dilution methods against a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) provide foundational activity data. Follow Clinical and Laboratory Standards Institute (CLSI) guidelines, incorporating quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853) to ensure reproducibility. Time-kill curve studies further characterize bactericidal vs. bacteriostatic effects .

Q. How can researchers verify the target specificity of this compound in bacterial cells?

  • Methodological Answer : Employ target overexpression and knockout models in isogenic bacterial strains to assess changes in susceptibility. Competitive binding assays (e.g., surface plasmon resonance) or fluorescence polarization can quantify interactions with putative targets like penicillin-binding proteins or ribosomal subunits .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling with hollow-fiber infection models to simulate human drug exposure. Compare bacterial kill curves under dynamic concentrations and assess tissue penetration via microdialysis or MALDI imaging. Address discrepancies by evaluating host-pathogen interactions, such as immune modulation or biofilm formation .

Q. What genomic strategies identify resistance mechanisms against this compound during development?

  • Methodological Answer : Use whole-genome sequencing of spontaneous resistant mutants followed by trans-complementation assays to validate causal mutations. Transcriptomic profiling under sub-inhibitory concentrations detects efflux pump upregulation (e.g., AcrAB-TolC) or target modification pathways. Pair this with metagenomic surveillance of resistance markers in clinical isolates .

Q. How should dosing regimens for this compound be optimized in immunocompromised models?

  • Methodological Answer : Conduct fractionated dosing studies in neutropenic murine thigh infection models, correlating free drug AUC/MIC ratios with bacterial load reduction. Use Monte Carlo simulations to account for PK variability and establish probability of target attainment (PTA) thresholds. Adjust for renal/hepatic impairment using physiologically based PK models .

Q. What experimental designs mitigate bias in assessing this compound's synergism with other antimicrobials?

  • Methodological Answer : Apply checkerboard assays or time-kill synergy studies with fractional inhibitory concentration indices (FICI ≤0.5 indicating synergy). Use blinded scoring of outcomes and standardized inoculum preparation to reduce variability. Validate findings in 3D organoid models or ex vivo infected tissue explants .

Q. How can researchers evaluate the ecological impact of this compound on gut microbiota?

  • Methodological Answer : Perform 16S rRNA sequencing and metatranscriptomics on fecal samples from animal models pre- and post-treatment. Compare diversity indices (e.g., Shannon index) and colonization resistance against Clostridioides difficile. Use gnotobiotic mice to isolate compound-specific effects from host variables .

Methodological Frameworks

  • For Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions. Incorporate PICO (Population, Intervention, Comparison, Outcome) frameworks for clinical translational studies .
  • For Data Contradictions : Apply root-cause analysis (RCA) to identify technical (e.g., assay variability) vs. biological (e.g., heteroresistance) factors. Replicate findings across independent labs using harmonized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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